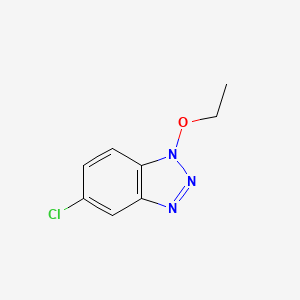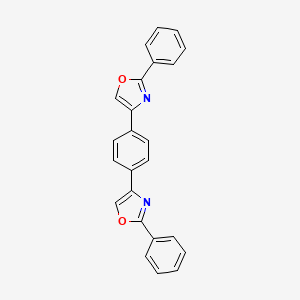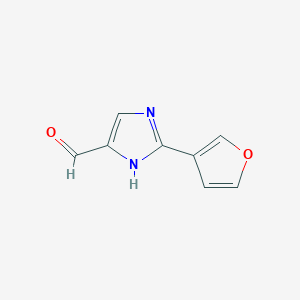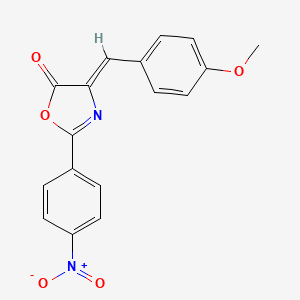![molecular formula C15H18N2O B12893743 4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline CAS No. 89249-99-0](/img/structure/B12893743.png)
4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is a complex organic compound featuring a pyrrolidine ring attached to a furan ring, which is further connected to an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline typically involves multiple steps. One common method starts with the preparation of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde. This intermediate is then subjected to a reductive amination reaction with aniline under catalytic hydrogenation conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is not fully understood. it is believed to interact with various molecular targets through its functional groups. The pyrrolidine ring may engage in hydrogen bonding and hydrophobic interactions, while the furan and aniline rings can participate in π-π stacking interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-(Pyrrolidin-1-ylmethyl)furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of an aniline group.
4-(2-(Pyrrolidin-1-ylmethyl)furan-3-yl)aniline: Similar structure but with different substitution positions on the furan ring.
Uniqueness
4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89249-99-0 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]aniline |
InChI |
InChI=1S/C15H18N2O/c16-13-5-3-12(4-6-13)15-8-7-14(18-15)11-17-9-1-2-10-17/h3-8H,1-2,9-11,16H2 |
Clave InChI |
ANYSLIZKFAVULU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC=C(O2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
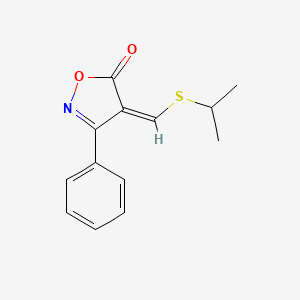
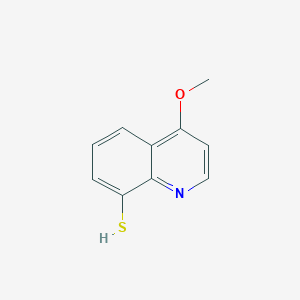
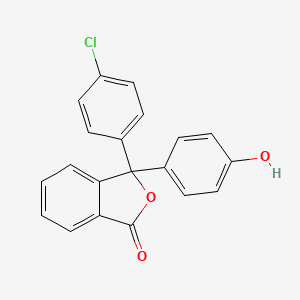
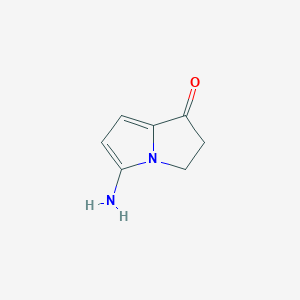
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

